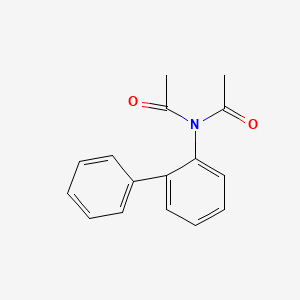

![molecular formula C19H21N5OS B5543830 (1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole and thiazole derivatives are widely studied for their diverse pharmacological properties. While direct information on the specified compound is not readily available, compounds with similar structures have been synthesized and analyzed for various biological activities.

Synthesis Analysis

The synthesis of benzimidazole and benzothiazole carbamates derived from azabicyclo alcohols has been demonstrated, indicating a complex multistep synthesis process. These compounds typically involve the formation of carbamate groups through the interaction with isocyanates or chloroformates in the presence of base catalysts or by employing specific reagents that facilitate the formation of the desired bicyclic structures (Iriepa et al., 1997; Iriepa et al., 2004).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of these compounds. For example, the crystal structure of benzimidazole carbamates derived from azabicyclic alcohols revealed a preferred chair-boat conformation, which is significant for understanding the compound's reactivity and interaction with biological targets (Iriepa et al., 2004).

Chemical Reactions and Properties

Benzimidazole and thiazole compounds exhibit a range of chemical reactions, primarily centered around their ability to act as nucleophiles or electrophiles depending on the substituents present on the bicyclic framework. These reactions are essential for further functionalization of the core structure, enabling the synthesis of derivatives with varied biological activities (Shieh et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and conformational stability, are influenced by the compound's molecular structure. For instance, the intramolecular hydrogen bonding in benzimidazole carbamates affects their solubility and thermal stability, which are critical for their pharmacological application (Iriepa et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and the ability to undergo specific reactions (e.g., methylation), are determined by the functional groups present in the molecule. The presence of benzimidazole and thiazole rings contributes to the molecule's ability to engage in hydrogen bonding and π-π interactions, which can be leveraged in drug design (Shieh et al., 2001).

科学的研究の応用

Synthesis and Structural Analysis

A series of compounds including benzimidazole, thiazole, and benzothiazole derivatives have been synthesized and analyzed for their structural properties. These compounds, derived from azabicyclic chloroformates and primary heterocyclic amines, were studied through spectroscopic methods and crystallographic analysis. For example, the synthesis, spectroscopic, and crystallographic study of some carbamates derived from an azabicyclic chloroformate and primary heterocyclic amines revealed detailed structural insights, including the preferred conformation of the compounds in solution and solid state (Iriepa et al., 2004).

Biological Activities and Applications

Antitumor Properties

Compounds with structural similarities to "(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" have shown potential antitumor activities. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one demonstrated broad-spectrum antitumor activity, suggesting the potential of structurally related compounds for cancer treatment (Stevens et al., 1984).

Antibacterial and Antifungal Activity

Novel benzothiazole pyrimidine derivatives, sharing core structural motifs, exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Maddila et al., 2016).

Antiarrhythmic Activity

The study of novel 3,7-diheterabicyclo[3.3.1]nonanes, which are structurally related, showed predominant class III antiarrhythmic activity in post-infarction dog models. This suggests a potential application in developing treatments for cardiac arrhythmias (Garrison et al., 1996).

Cytotoxic Activity

Stereoselective synthesis of bicyclic σ receptor ligands indicated significant cell growth inhibition against human tumor cell lines, demonstrating the potential of these compounds in cancer therapy (Geiger et al., 2007).

特性

IUPAC Name |

(1S,5R)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c25-19-13-5-6-15(24(19)8-14-11-26-12-20-14)9-23(7-13)10-18-21-16-3-1-2-4-17(16)22-18/h1-4,11-13,15H,5-10H2,(H,21,22)/t13-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXLRSGLOFCSHI-DZGCQCFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CSC=N3)CC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)CC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)